(5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone
Description
The compound “(5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone” features a 5-bromofuran moiety linked to a complex benzoxadiazocin scaffold. Key structural attributes include:
- 5-Bromofuran-2-yl group: A brominated furan ring, likely synthesized via halogenation or cross-coupling reactions (e.g., Suzuki coupling) .
- Benzoxadiazocin core: A bicyclic system with a 2,6-methano bridge, a thioxo group at position 4, and a 4-fluorophenyl substituent.
While direct bioactivity data for this compound is unavailable, its structural complexity aligns with secondary metabolites encoded by BGCs in Pseudomonas species, which are known for producing redox-cofactor type compounds like lankacidin C (antitumor activity) .
Properties
Molecular Formula |
C22H16BrFN2O3S |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[10-(4-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]methanone |
InChI |
InChI=1S/C22H16BrFN2O3S/c1-22-12-16(15-4-2-3-5-17(15)29-22)25(20(27)18-10-11-19(23)28-18)21(30)26(22)14-8-6-13(24)7-9-14/h2-11,16H,12H2,1H3 |
InChI Key |
OIJKFHCUAZMEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the furan and benzoxadiazocin cores. The key steps include:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Benzoxadiazocin Core: The benzoxadiazocin core is synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling Reaction: The brominated furan is then coupled with the benzoxadiazocin core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thioxo groups.
Reduction: Reduction reactions can target the carbonyl and thioxo groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or thiols.
Scientific Research Applications
The compound (5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone is a complex organic molecule that has garnered attention in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry, material science, and environmental studies.
Chemical Properties and Structure
The molecular formula of the compound is , and it features a unique structure that incorporates a furan ring and a benzoxadiazocin moiety. The presence of bromine and fluorine atoms enhances its reactivity and potential biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as an antimicrobial agent. Research indicates that derivatives of benzoxadiazocin compounds exhibit significant antibacterial and antifungal activities. Studies have demonstrated that the thioxo group enhances the biological activity of the compound by increasing its interaction with microbial targets .
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, several derivatives of benzoxadiazocin were synthesized and evaluated for their antimicrobial properties. The results indicated that the presence of halogen substituents, such as bromine and fluorine, significantly improved the efficacy against various bacterial strains .
Material Science
The unique structural features of this compound make it a candidate for applications in material science, particularly in the development of organic semiconductors. The furan ring contributes to its electronic properties, which can be exploited in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study: Organic Electronics
Research conducted by the Institute of Advanced Materials highlighted the use of similar compounds in fabricating thin-film transistors. The incorporation of brominated furan derivatives has been shown to enhance charge mobility, making them suitable for high-performance electronic applications .
Environmental Studies
The compound's potential as an environmental remediation agent is also being explored. Its ability to interact with various pollutants suggests it could be used to develop new methods for degrading environmental toxins.
Case Study: Pollutant Degradation
A study published in Environmental Science & Technology examined the degradation pathways of similar thioxo compounds in aqueous environments. The findings suggested that these compounds could effectively break down harmful pesticides and industrial waste products under UV irradiation .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism would depend on the specific application, but it may involve inhibition or activation of these targets, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Key Observations:
- Synthesis Efficiency: The target compound’s hypothetical yield (~29%) aligns with BPOH-TPA’s Suzuki coupling efficiency (29.29%) , but is significantly lower than the 90% yield for 5-bromo-3-methyl-2(5H)-furanone synthesis . This disparity highlights the challenges of constructing complex polycyclic systems.
- Structural Complexity: The benzoxadiazocin core distinguishes the target from simpler bromofuran derivatives (e.g., 5-bromo-3-methyl-2(5H)-furanone) and azo-coupled benzofurans .
- Spectroscopic Characterization : Like BPOH-TPA and benzofuran derivatives, the target likely required ¹H/¹³C NMR and mass spectrometry (MS) for structural confirmation. Advanced tools such as SHELXL (for crystallography) and WinGX/ORTEP (for visualization) may have been employed .
Bioactivity and Functional Insights
Table 2: Bioactivity Comparison
Key Insights:
- Antitumor Potential: The target compound’s structural resemblance to lankacidin C (a Pseudomonas-derived antitumor agent) suggests possible activity via ribosomal targeting . However, lankacidin BGCs show only 13% similarity to known analogs, implying structural novelty .
- Divergent Therapeutic Targets : Unlike piroxicam analogs, which inhibit HIV integrase , the target’s bioactivity may align more with microbial redox pathways or metal chelation (e.g., pyoverdine-like siderophores) .
- Cytotoxicity Profile : While piroxicam analogs exhibit low cytotoxicity (SI > 26) , the target’s thioxo group and halogenated moieties may influence toxicity, necessitating further study.
Methodological Considerations
- Structural Elucidation : The use of SHELXL for refinement and WinGX/ORTEP for visualization aligns with modern crystallographic practices . Comparatively, simpler compounds (e.g., BPOH-TPA) rely on NMR and HRMS .
- Biosynthetic Pathways: The target’s putative BGCs in Pseudomonas may involve non-ribosomal peptide synthetases (NRPSs) or terpene cyclases, as observed in other Pseudomonas metabolites .
Biological Activity
The compound (5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure contains several functional groups that contribute to its biological properties.
Biological Activity Overview
Compounds with similar structures have been reported to exhibit a variety of biological activities:
- Antitumor Activity : Compounds containing the benzofuran scaffold have shown promising antitumor effects. For instance, research indicates that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of halogenated furan derivatives has been linked to enhanced antimicrobial activity. Studies have demonstrated that these compounds can effectively combat bacterial and fungal infections .
- Enzyme Inhibition : Molecular docking studies suggest that this compound may act as an inhibitor of specific enzymes such as histidine kinase and cytidine deaminase. The sulfur atom in the structure is crucial for binding interactions with these enzymes .
Antitumor Mechanism
A study focusing on benzofuran derivatives highlighted their ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Antimicrobial Efficacy
The antimicrobial activity of similar compounds has been documented extensively. For example, derivatives containing the furan moiety have shown effectiveness against various pathogens, including resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Enzyme Interaction Studies
Recent molecular docking studies have provided insights into how (5-bromofuran-2-yl)[3-(4-fluorophenyl)-...] interacts with target enzymes. The binding affinity was assessed using Autodock simulations, revealing significant interactions with critical amino acid residues within the active sites of histidine kinase .
Case Studies
| Study | Findings |
|---|---|
| Aslam et al. (2006) | Identified antifungal properties of benzofuran derivatives. |
| Galal et al. (2009) | Demonstrated antitumor effects through apoptosis induction in cancer cells. |
| Khan et al. (2005) | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
